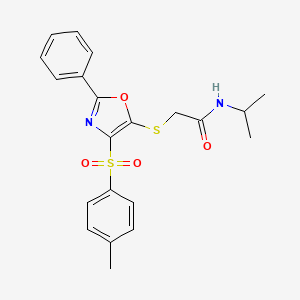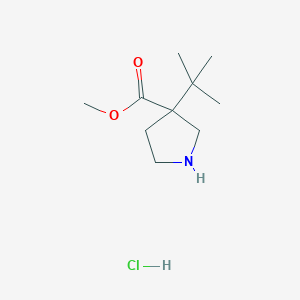![molecular formula C20H18ClNO2S B2580068 2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine CAS No. 338412-14-9](/img/structure/B2580068.png)
2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine” is an organic compound used in chemical synthesis . It is a high-quality reference standard for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been achieved through aromatic nucleophilic substitution under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular formula of “2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine” is C20H18ClNO2S, with an average mass of 371.880 Da and a monoisotopic mass of 371.074677 Da .Scientific Research Applications
Pretreatment to Enhance Protoporphyrin IX Accumulation in Photodynamic Therapy
Photodynamic therapy (PDT) varies in response rates, often due to limited uptake of topically applied precursors and suboptimal production of protoporphyrin IX (PpIX). Pretreatments, including the use of keratolytics and penetration enhancers, aim to improve clinical outcomes by optimizing intralesional PpIX content. This approach reflects the importance of chemical modulation in therapeutic applications, highlighting the potential relevance of compounds like 2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine in enhancing treatment efficacy through biochemical pathway interactions (Gerritsen et al., 2008).
Novel Synthesis of Omeprazole and Pharmaceutical Impurities
The synthesis of omeprazole, a proton pump inhibitor, and its impurities highlights the complex chemical processes involved in drug development. The novel synthesis methods reviewed suggest an ongoing need for innovative chemical synthesis approaches, potentially involving complex compounds for creating more efficient and purer pharmaceuticals (Saini et al., 2019).
Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents
Research on dimethyl sulfoxide (DMSO) and its interactions with cosolvents through hydrogen bonding and van der Waals forces offers insights into the solvent properties and molecular interactions critical in chemical and pharmaceutical research. Understanding these interactions is essential for the development of new compounds and for improving the solubility and efficacy of pharmaceutical agents (Kiefer et al., 2011).
Oxidation of Nauseous Sulfur Compounds by Photocatalysis or Photosensitization
The photocatalytic treatment of sulfur compounds reveals the potential of photocatalysis in mitigating industrial by-products' harmful effects. This application is crucial in environmental and water treatment plants, underscoring the role of chemical compounds in environmental sustainability efforts (Cantau et al., 2007).
Safety and Hazards
properties
IUPAC Name |
2-chloro-4,6-dimethyl-3-(2-methylphenyl)sulfonyl-5-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2S/c1-13-9-7-8-12-17(13)25(23,24)19-14(2)18(15(3)22-20(19)21)16-10-5-4-6-11-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSXBZDFWNVANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C(=C2C)C3=CC=CC=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

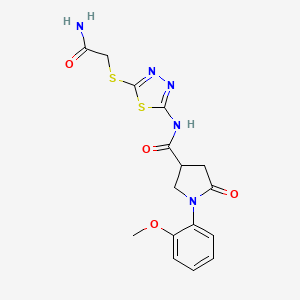
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2579986.png)

![N-(2,5-difluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2579991.png)
![3-(3-Chlorophenyl)-8-((3,4-dimethoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2579994.png)
![9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol](/img/structure/B2579995.png)

![Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2579998.png)
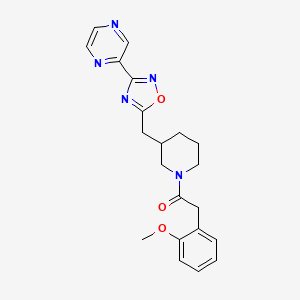

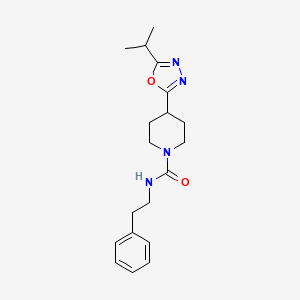
![N-allyl-4-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2580004.png)
